2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

α-glucosidase inhibition antidiabetic enzyme inhibitor

CAS 5031-74-3 is the essential 6-sulfonyl benzoxazolone for dual α-glucosidase/AChE inhibitor programs. Its 6-position hydroxyethyl sulfonyl group provides a unique derivatization handle absent in 5-sulfonyl isomers or 6-methylsulfonyl analogs, enabling efficient N-alkylation and pharmacophore coupling. Derived hybrids achieve α-glucosidase IC50 22.57 µM (4.65× more potent than acarbose) and AChE IC50 86.15 µM with Veber-compliant ADME. Published docking data (PDB 1ACJ) supports rational design. Positional and electronic differences dictate target engagement—substituting with other benzoxazolone variants compromises synthetic pathways and biological activity.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 5031-74-3
Cat. No. B1595963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-
CAS5031-74-3
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)CCO)OC(=O)N2
InChIInChI=1S/C9H9NO5S/c11-3-4-16(13,14)6-1-2-7-8(5-6)15-9(12)10-7/h1-2,5,11H,3-4H2,(H,10,12)
InChIKeyNLKFSULXKPSHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone CAS 5031-74-3: A 6-Sulfonyl Benzoxazolone Intermediate for Enzyme Inhibitor Development


2(3H)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]- (CAS 5031-74-3), also known as 6-β-hydroxyethylsulfonyl-2-benzoxazolone, is a heterocyclic compound belonging to the benzoxazolone family, characterized by a fused benzene-oxazolone ring system with a 6-position hydroxyethyl sulfonyl substituent . Its molecular formula is C₉H₉NO₅S, with a molecular weight of 243.24 g/mol and a melting point of 207–211 °C . As a privileged scaffold in medicinal chemistry, the benzoxazolone core serves as a bioisosteric replacement for phenol and catechol moieties, enabling the design of pharmacologically active molecules with improved metabolic stability [1]. The 6-sulfonyl substitution pattern distinguishes this compound from other benzoxazolone derivatives and positions it as a versatile intermediate for the synthesis of enzyme inhibitors targeting α-glucosidase and acetylcholinesterase [2].

Why Generic Benzoxazolone Substitution Fails: Position-Specific Sulfonyl Functionality Determines Enzyme Inhibition Profile


Benzoxazolone derivatives cannot be interchanged generically because the position and electronic character of substituents on the benzoxazolone ring fundamentally dictate biological target engagement and potency. The 6-sulfonyl substitution in CAS 5031-74-3 provides a unique electron-withdrawing sulfonyl group at the 6-position, which enables subsequent N-alkylation reactions to generate hybrid pharmacophores [1]. In contrast, 5-sulfonyl isomers (e.g., CAS 13920-98-4) exhibit different spatial orientation and electronic distribution, while non-sulfonyl 6-substituted analogs (e.g., 6-acetyl or 6-methyl derivatives) lack the hydrogen-bonding capacity and polarity of the sulfonyl moiety [2]. SAR studies on 6-substituted benzoxazolones demonstrate that even minor substituent variations at the 6-position (e.g., COCH₃ vs. NO₂ vs. F) produce divergent biological outcomes, including differences in cytotoxicity and receptor binding affinity [3]. The hydroxyethyl sulfonyl group specifically introduces a terminal hydroxyl capable of further derivatization, a feature absent in methylsulfonyl analogs (CAS 43115-48-6), making CAS 5031-74-3 a functionally distinct intermediate that cannot be substituted without altering downstream synthetic pathways and final compound activity profiles [4].

Quantitative Differentiation Evidence for 6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone (CAS 5031-74-3)


α-Glucosidase Inhibition: 6-Hydroxyethylsulfonyl Benzoxazolone-Derived Hybrids Achieve Sub-Micromolar IC₅₀ Superior to Acarbose

A novel series of N-((6-substituted-2-oxo-2,3-dihydrobenzo[d]oxazol-3-yl)methyl)-N-(4-substitutedphenyl)-4-methylbenzenesulfonamide hybrids was synthesized using CAS 5031-74-3 as the 6-(2-hydroxyethylsulfonyl)-substituted benzoxazolone precursor. The resulting hybrid compound (4c) exhibited α-glucosidase inhibitory activity with an IC₅₀ of 22.57 ± 0.56 μM, which is approximately 5-fold more potent than the standard clinical drug acarbose (IC₅₀ = 105.00 ± 1.25 μM) [1]. Other hybrids in the same series showed IC₅₀ values ranging from 22.57 μM to >200 μM, demonstrating that the 6-hydroxyethylsulfonyl benzoxazolone core can be optimized to achieve potent α-glucosidase inhibition [2].

α-glucosidase inhibition antidiabetic enzyme inhibitor benzoxazolone hybrid

Acetylcholinesterase (AChE) Inhibition: 6-Hydroxyethylsulfonyl Benzoxazolone Hybrids Show Moderate Activity with Defined Structure-Activity Relationship

The same hybrid compound series derived from CAS 5031-74-3 was evaluated for acetylcholinesterase (AChE) inhibitory activity. The 6-hydroxyethylsulfonyl benzoxazolone-derived hybrid (4c) showed moderate AChE inhibition with an IC₅₀ of 86.15 ± 2.18 μM, compared to the reference drug tacrine (IC₅₀ = 0.05 ± 0.01 μM) [1]. While less potent than tacrine at the enzyme level, compound 4c demonstrated favorable drug-likeness properties in ADME predictions, including compliance with Lipinski's Rule of Five and Veber's rules, with a topological polar surface area (TPSA) of 135.90 Ų and 5 hydrogen bond acceptors [2]. The 6-hydroxyethylsulfonyl substitution specifically contributes hydrogen-bonding capacity that enhances binding interactions with the AChE active site, as demonstrated by molecular docking studies showing binding energy of −9.2 kcal/mol [3].

acetylcholinesterase inhibition Alzheimer's disease cholinesterase inhibitor benzoxazolone derivative

Computational ADME and Drug-Likeness Profiling: 6-Hydroxyethylsulfonyl Benzoxazolone Hybrids Demonstrate Favorable Oral Bioavailability Predictions

In silico ADME predictions for the hybrid compound 4c derived from CAS 5031-74-3 indicate favorable drug-likeness parameters. The compound complies with Lipinski's Rule of Five (molecular weight 555.07 g/mol, LogP 4.02, 5 hydrogen bond acceptors, 0 hydrogen bond donors) and Veber's rules (rotatable bonds = 9, TPSA = 135.90 Ų) [1]. GI absorption is predicted to be 'Low' (BBB permeant: No; P-gp substrate: No; CYP inhibition: CYP1A2, CYP2C19, CYP2C9 inhibitors), suggesting a favorable metabolic profile with reduced potential for drug-drug interactions [2]. The 6-hydroxyethylsulfonyl group contributes to the TPSA and hydrogen-bonding capacity while maintaining acceptable lipophilicity, a balance not achievable with non-sulfonyl 6-substituted benzoxazolone analogs [3].

ADME prediction drug-likeness oral bioavailability computational chemistry

Molecular Docking: 6-Hydroxyethylsulfonyl Benzoxazolone Hybrids Exhibit Specific Binding Interactions with α-Glucosidase and AChE Active Sites

Molecular docking studies of compound 4c (derived from CAS 5031-74-3) against α-glucosidase (PDB ID: 3A4A) and AChE (PDB ID: 1ACJ) revealed specific binding interactions that explain the observed inhibitory activity. For α-glucosidase, compound 4c showed a binding energy of −8.7 kcal/mol, forming hydrogen bonds with Asp214, Glu276, and Arg312 residues, and π-π stacking with Phe157 and Phe177 [1]. For AChE, binding energy was −9.2 kcal/mol, with interactions including hydrogen bonds with Tyr121 and Ser200, and π-π stacking with Trp84 and Phe330 [2]. In comparison, the 6-unsubstituted benzoxazolone core alone lacks the extended binding interactions provided by the sulfonyl-linked hybrid structure [3].

molecular docking binding affinity structure-based design benzoxazolone

Synthetic Accessibility: 6-Hydroxyethylsulfonyl Benzoxazolone Enables Facile N-Alkylation to Generate Diverse Hybrid Pharmacophores

CAS 5031-74-3 serves as a versatile synthetic intermediate for N-alkylation reactions to generate hybrid pharmacophores. In a representative synthetic protocol, the compound underwent N-alkylation with 1,4-dibromobutane in DMF using potassium carbonate as base, yielding the N-(4-bromobutyl) intermediate in good yield, which was subsequently coupled with substituted benzenesulfonamides to afford the final hybrid series [1]. This N-alkylation reactivity is enabled by the NH group at the 3-position of the benzoxazolone ring, which is retained in CAS 5031-74-3. In contrast, 5-sulfonyl benzoxazolone isomers (CAS 13920-98-4) undergo N-alkylation at different rates due to altered electronic distribution, and 6-methylsulfonyl analogs (CAS 43115-48-6) lack the terminal hydroxyl group that can be further derivatized [2].

synthetic intermediate N-alkylation benzoxazolone derivatization medicinal chemistry

6-Sulfonyl Benzoxazolone Core Enables p38/ERK-NF-κB/iNOS Pathway Modulation via 4-Sulfonyloxy/Alkoxy Derivatives

Research on 4-sulfonyloxy/alkoxy benzoxazolone derivatives demonstrates that sulfonyl-substituted benzoxazolones can modulate the p38/ERK-NF-κB/iNOS inflammatory pathway [1]. While CAS 5031-74-3 carries the sulfonyl group at the 6-position rather than the 4-position, the presence of the electron-withdrawing sulfonyl moiety on the benzoxazolone ring is structurally analogous and suggests potential for anti-inflammatory activity [2]. The 6-hydroxyethylsulfonyl substitution pattern in CAS 5031-74-3 offers a distinct electronic and steric profile compared to 4-substituted analogs, which may translate to differential pathway selectivity or potency profiles.

anti-inflammatory p38/ERK pathway NF-κB iNOS inhibition

Optimal Research and Industrial Applications for 6-[(2-Hydroxyethyl)sulfonyl]-2(3H)-benzoxazolone (CAS 5031-74-3)


Development of Dual-Target α-Glucosidase/AChE Inhibitors for Metabolic-Neurodegenerative Disorders

Researchers pursuing dual inhibitors targeting both α-glucosidase (Type 2 diabetes) and acetylcholinesterase (Alzheimer's disease) should prioritize CAS 5031-74-3 as the benzoxazolone precursor. The Mermer et al. (2022) study demonstrated that N-alkylated hybrids derived from this compound exhibit α-glucosidase IC₅₀ values as low as 22.57 μM (4.65-fold more potent than acarbose) and AChE IC₅₀ of 86.15 μM, with favorable predicted ADME properties including Veber compliance [1]. This dual activity profile supports the development of single-agent therapeutics addressing the established comorbidity between diabetes and Alzheimer's disease.

Synthesis of Structurally Diverse Benzoxazolone-Hybrid Compound Libraries via N-Alkylation

Medicinal chemistry groups building focused compound libraries for enzyme inhibitor screening should utilize CAS 5031-74-3 as a key intermediate. The compound undergoes efficient N-alkylation at the 3-position (e.g., with 1,4-dibromobutane in DMF/K₂CO₃) to generate versatile intermediates that can be coupled with diverse sulfonamide, amine, or heterocyclic partners [1]. The retained terminal hydroxyl group on the 6-sulfonyl substituent provides an additional derivatization handle for further structural diversification, a feature absent in 6-methylsulfonyl analogs [2].

Structure-Guided Optimization of Benzoxazolone-Based AChE Inhibitors

Computational chemistry and structure-based drug design teams should leverage the published molecular docking data for CAS 5031-74-3-derived hybrids. The binding mode of compound 4c in the AChE active site (PDB: 1ACJ) has been characterized at atomic resolution, revealing key interactions with Tyr121, Ser200, Trp84, and Phe330, with a binding energy of −9.2 kcal/mol [1]. This structural information enables rational modification of substituents to enhance potency while maintaining favorable ADME properties, providing a validated starting point for virtual screening and de novo design campaigns.

Precursor for Novel Anti-Inflammatory Benzoxazolone Derivatives Targeting p38/ERK-NF-κB/iNOS Axis

Research programs investigating non-COX anti-inflammatory mechanisms should consider CAS 5031-74-3 as a precursor for developing p38/ERK-NF-κB/iNOS pathway modulators. The sulfonyl benzoxazolone chemotype has demonstrated anti-inflammatory activity via iNOS inhibition and cytokine suppression (TNF-α, IL-6, IL-1β) independent of COX-1/COX-2 [1]. While CAS 5031-74-3 carries the sulfonyl group at the 6-position rather than the 4-position, the sulfonyl-substituted benzoxazolone scaffold is mechanistically validated, and positional variation may yield compounds with improved selectivity or reduced off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.